TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE
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Overview
Description
TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE is an organic compound that features a thienyl group attached to an ethanol backbone, with a t-butoxycarbonylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE typically involves the reaction of 3-thiopheneethanol with t-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the t-butoxycarbonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thienyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base for converting the hydroxyl group into a better leaving group.
Major Products Formed
Oxidation: Formation of 2-t-Butoxycarbonylamino-1-(3-thienyl)acetaldehyde.
Reduction: Formation of 2-t-Butoxycarbonylamino-1-(3-thienyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE involves its interaction with various molecular targets. The t-butoxycarbonylamino group can participate in hydrogen bonding, while the thienyl group can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-t-Butoxycarbonylamino-1-(2-thienyl)ethanol
- 2-t-Butoxycarbonylamino-1-(4-thienyl)ethanol
- 2-t-Butoxycarbonylamino-1-(3-furyl)ethanol
Uniqueness
TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE is unique due to the specific positioning of the thienyl group, which can significantly influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H17NO3S |
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Molecular Weight |
243.32 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-2-thiophen-3-ylethyl)carbamate |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)15-10(14)12-6-9(13)8-4-5-16-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,12,14) |
InChI Key |
BSYUGKPUEVCHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CSC=C1)O |
Origin of Product |
United States |
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